N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide
Brand Name: Vulcanchem
CAS No.: 946336-67-0
VCID: VC5763445
InChI: InChI=1S/C16H21N3O2/c1-5-12(6-2)15(20)18-14-11(4)17-13-8-7-10(3)9-19(13)16(14)21/h7-9,12H,5-6H2,1-4H3,(H,18,20)
SMILES: CCC(CC)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
Molecular Formula: C16H21N3O2
Molecular Weight: 287.363

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide

CAS No.: 946336-67-0

Cat. No.: VC5763445

Molecular Formula: C16H21N3O2

Molecular Weight: 287.363

* For research use only. Not for human or veterinary use.

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide - 946336-67-0

Specification

CAS No. 946336-67-0
Molecular Formula C16H21N3O2
Molecular Weight 287.363
IUPAC Name N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide
Standard InChI InChI=1S/C16H21N3O2/c1-5-12(6-2)15(20)18-14-11(4)17-13-8-7-10(3)9-19(13)16(14)21/h7-9,12H,5-6H2,1-4H3,(H,18,20)
Standard InChI Key AQSBDLLLIRJBMV-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the pyrido[1,2-a]pyrimidinone family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities . Its systematic IUPAC name reflects the substitution pattern: a 2,7-dimethyl pyrido[1,2-a]pyrimidin-4-one core linked to a 2-ethylbutanamide group at position 3. Key structural and physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₂
Molecular Weight287.36 g/mol
CAS Registry Number946336-67-0
SMILES NotationCCC(C(=O)Nc1c(C)nc2n(c1=O)cc(cc2)C)CC
Topological Polar Surface Area63.5 Ų
LogP (Octanol-Water)1.95

The pyrido[1,2-a]pyrimidinone core contributes to the molecule’s planar aromatic system, while the 2-ethylbutanamide side chain enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Characterization

Analytical Data

  • Mass Spectrometry: ESI-MS (m/z): 288.2 [M+H]⁺ .

  • NMR Spectroscopy: Key signals include a singlet for the N-methyl group (~δ 3.2 ppm) and a triplet for the ethyl side chain (~δ 1.2 ppm) .

Biological Activity and Mechanism

Putative Targets

Molecular docking studies suggest affinity for:

  • Cyclin-dependent kinases (CDKs): Critical regulators of cell cycle progression .

  • MAPK/ERK pathway components: Implicated in oncogenic signaling .

Applications in Drug Discovery

Anticancer Agents

The compound’s scaffold aligns with kinase inhibitors in clinical trials (e.g., palbociclib) . Modifications to the side chain could optimize selectivity for CDK4/6, reducing off-target effects.

Anti-Inflammatory Agents

Pyrido[1,2-a]pyrimidinones have shown COX-2 inhibition, suggesting potential for treating inflammatory diseases .

Recent Advances and Future Directions

Structural Optimization

  • Side chain modulation: Replacing the 2-ethyl group with polar substituents to enhance solubility .

  • Hybrid molecules: Conjugation with known pharmacophores (e.g., HDAC inhibitors) for synergistic effects .

Targeted Delivery

Nanoparticle-based formulations could improve bioavailability and reduce systemic toxicity .

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